molecular formula C10H10Br2O3 B13686862 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone

2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone

Cat. No.: B13686862
M. Wt: 337.99 g/mol
InChI Key: ZIEWHZUGEDOXIO-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3 It is characterized by the presence of two bromine atoms and a 2,6-dimethoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone typically involves the bromination of 1-(2,6-dimethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form 1-(2,6-dimethoxyphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethanone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Substitution: Formation of 1-(2,6-dimethoxyphenyl)ethanol or 1-(2,6-dimethoxyphenyl)ethanamine.

    Reduction: Formation of 1-(2,6-dimethoxyphenyl)ethanol.

    Oxidation: Formation of 2,6-dimethoxybenzoic acid.

Scientific Research Applications

2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. In reduction reactions, the ethanone group is converted to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different positions of methoxy groups.

    2,2-Dibromo-1-(4-bromophenyl)ethanone: Contains an additional bromine atom on the phenyl ring.

    2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone: Contains methyl groups instead of methoxy groups.

Uniqueness

2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of two bromine atoms also makes it a versatile intermediate for various chemical transformations.

Biological Activity

2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.

The compound has the following chemical structure:

  • Chemical Formula : C10H10Br2O3
  • Molecular Weight : 328.00 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its bromine atoms and the methoxy-substituted phenyl group. The bromine atoms facilitate electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that brominated compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. It was found to induce apoptosis in cancer cell lines by activating caspase pathways. The specific mechanisms involve the inhibition of cell proliferation and induction of cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases like Alzheimer's.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antimicrobial effects of dibrominated compounds on Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
Study 2 Evaluated the anticancer effects on MCF-7 breast cancer cells, reporting a reduction in cell viability by 50% at a concentration of 20 µM after 48 hours.
Study 3 Assessed enzyme inhibition potential, revealing IC50 values of 0.073 µM for AChE inhibition, indicating strong inhibitory activity compared to standard drugs.

Properties

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

2,2-dibromo-1-(2,6-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H10Br2O3/c1-14-6-4-3-5-7(15-2)8(6)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

ZIEWHZUGEDOXIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C(Br)Br

Origin of Product

United States

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